molecular formula C25H30ClN3O2S B2383143 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride CAS No. 1323535-97-2

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Cat. No. B2383143
CAS RN: 1323535-97-2
M. Wt: 472.04
InChI Key: ZXHVEKDWHAPFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O2S and its molecular weight is 472.04. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cellular Applications

Compounds like Hoechst 33258, which shares a structural similarity in terms of containing a piperazine moiety and aromatic rings, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic makes them useful in cellular biology for DNA staining, flow cytometry, and the analysis of plant chromosomes, among other applications. Such compounds also find utility as radioprotectors and topoisomerase inhibitors, serving as a starting point for rational drug design and as model systems to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, which are structurally related to the compound , have been extensively studied for their metabolism, particularly their CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects in humans and animals. The extensive tissue distribution, including the brain, and the variability in metabolite-to-parent drug ratios among individuals highlight the importance of these compounds in pharmacological studies and drug development (Caccia, 2007).

Therapeutic Potential and Drug Design

The structural features of arylcycloalkylamines, including phenyl piperidines and piperazines, are crucial pharmacophoric groups in antipsychotic agents. These features contribute to the potency and selectivity of binding affinity at D2-like receptors, underscoring the role of arylalkyl substituents in enhancing these properties. This information aids in the design of new therapeutic agents targeting neurological disorders (Sikazwe et al., 2009).

Drug Safety and Toxicology

Understanding the safety profile and potential toxicological risks of novel opioids and other pharmacologically active compounds is critical. Studies on compounds like MT-45, which may share pharmacokinetic or dynamic properties with the subject compound, emphasize the need for comprehensive evaluations to determine their desired and unwanted effects, dependency potential, and implications for human health (Siddiqi et al., 2015).

properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S.ClH/c1-3-22(19-7-5-4-6-8-19)25(29)28-15-13-27(14-16-28)17-24-26-23(18-31-24)20-9-11-21(30-2)12-10-20;/h4-12,18,22H,3,13-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVEKDWHAPFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

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